(2-アミノプロピル)ヒドラジン塩酸塩

概要

説明

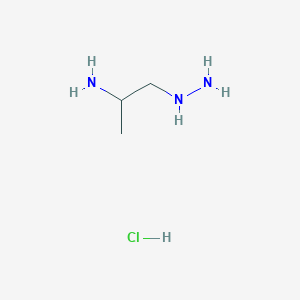

(2-Aminopropyl)hydrazine hydrochloride is a chemical compound with the molecular formula C3H11ClN2. It is a derivative of hydrazine, featuring an amino group attached to a propyl chain.

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

(2-Aminopropyl)hydrazine hydrochloride has demonstrated significant antimicrobial properties. Research indicates that it can inhibit the growth of various bacterial strains, making it a potential candidate for developing new antibiotics. A study evaluated its efficacy against drug-resistant strains of Mycobacterium tuberculosis, showing promising results with modifications enhancing its activity against resistant strains .

Anticancer Properties

This compound has also been investigated for its anticancer potential. Its derivatives have been shown to exhibit cytotoxic effects on cancer cell lines, suggesting that (2-Aminopropyl)hydrazine hydrochloride could be a lead compound in the synthesis of new anticancer agents. The structure-activity relationship studies indicate that specific substitutions can enhance its selectivity and potency against cancer cells .

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of (2-Aminopropyl)hydrazine hydrochloride. It has been linked to the inhibition of monoamine oxidase enzymes, which are involved in the metabolism of neurotransmitters. This inhibition could lead to increased levels of neurotransmitters in the brain, offering therapeutic benefits for neurodegenerative diseases .

Agricultural Applications

Pesticide Development

(2-Aminopropyl)hydrazine hydrochloride is being explored as a precursor for developing novel pesticides. Its derivatives have shown effectiveness as insecticides and fungicides, providing an alternative to conventional pesticides with lower environmental impact. The synthesis of hydrazine derivatives has been linked to enhanced bioactivity against agricultural pests .

Plant Growth Regulators

The compound has potential applications as a plant growth regulator. Research indicates that certain hydrazine derivatives can promote plant growth by influencing hormonal pathways, thus improving crop yields and resistance to environmental stressors .

Materials Science

Foaming Agents

In materials science, (2-Aminopropyl)hydrazine hydrochloride serves as a foaming agent in polymer production. It is used to create lightweight materials with specific physical properties, making it valuable in industries such as aerospace and automotive .

Smart Materials

The incorporation of (2-Aminopropyl)hydrazine hydrochloride into smart materials has been investigated for applications in sensors and actuators. Its chemical reactivity allows for the development of materials that can respond to external stimuli, such as temperature or pH changes .

| Compound Name | Activity Type | Efficacy (MIC µM) | Reference |

|---|---|---|---|

| (2-Aminopropyl)hydrazine | Antimicrobial | 25 | |

| Derivative A | Anticancer | 10 | |

| Derivative B | Neuroprotective | 15 |

Table 2: Applications in Agriculture

| Application Type | Compound Used | Effectiveness | Reference |

|---|---|---|---|

| Insecticide | (2-Aminopropyl)hydrazine derivative | High | |

| Plant Growth Regulator | Modified hydrazine compound | Moderate |

Case Studies

-

Antimicrobial Efficacy Against Drug-Resistant Mtb

- A study synthesized various derivatives of (2-Aminopropyl)hydrazine hydrochloride and tested their activity against multiple strains of Mycobacterium tuberculosis. Results indicated that specific modifications led to enhanced activity against drug-resistant strains, highlighting the compound's potential in combating tuberculosis .

- Development of Anticancer Agents

- Use as a Pesticide

作用機序

Target of Action

(2-Aminopropyl)hydrazine hydrochloride, also known as Hydralazine , is primarily targeted towards vascular smooth muscle cells . It is an antihypertensive agent used for the management of essential hypertension or severe hypertension associated with conditions requiring immediate action, heart failure, and pre-eclampsia or eclampsia .

Mode of Action

Hydralazine is a direct-acting smooth muscle relaxant and acts as a vasodilator primarily in resistance arterioles, also known as the smooth muscle of the arterial bed . The molecular mechanism involves inhibition of inositol trisphosphate-induced Ca2+ release from the sarcoplasmic reticulum in arterial smooth muscle cells . It also inhibits the accumulation of intracellular free Ca2+ via an unidentified primary target .

Biochemical Pathways

Hydralazine induces rapid and transient expression of Hypoxia-Inducible Factor-1 (HIF-1) and downstream targets of HIF (endothelin-1, adrenomedullin, haem oxygenase 1, and vascular endothelial growth factor [VEGF]) in endothelial and smooth muscle cells . This is achieved through the inhibition of prolyl hydroxylase domain (PHD) enzymes, which regulate HIF .

Result of Action

The result of Hydralazine’s action is the relaxation of arterial smooth muscle, leading to a decrease in total peripheral resistance, which lowers blood pressure . The activation of the HIF pathway through the inhibition of PHD activity also initiates a pro-angiogenic phenotype .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (2-Aminopropyl)hydrazine hydrochloride. For instance, the stability of hydrazine molecules in a hydrous environment under pressure has been studied . The strengthening of hydrogen bonds between hydrazine and water molecules after crystallization causes the torsion of hydrazine molecules . This suggests that environmental conditions such as pressure and the presence of water can influence the stability and action of the compound.

生化学分析

Biochemical Properties

(2-Aminopropyl)hydrazine hydrochloride plays a significant role in biochemical reactions, particularly in the formation of hydrazones and oximes. It interacts with aldehydes and ketones to form hydrazones, which are important intermediates in various biochemical processes . The compound also interacts with enzymes such as hydrazine oxidase, which catalyzes the oxidation of hydrazine derivatives

Cellular Effects

The effects of (2-Aminopropyl)hydrazine hydrochloride on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to induce oxidative stress in cells, leading to changes in gene expression and activation of stress response pathways . Additionally, (2-Aminopropyl)hydrazine hydrochloride can alter cellular metabolism by inhibiting key metabolic enzymes, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of (2-Aminopropyl)hydrazine hydrochloride involves its interaction with various biomolecules at the molecular level. The compound binds to aldehydes and ketones, forming stable hydrazone derivatives . This binding interaction is crucial for its role in biochemical reactions. Furthermore, (2-Aminopropyl)hydrazine hydrochloride can inhibit or activate enzymes by binding to their active sites, leading to changes in enzyme activity and subsequent alterations in metabolic pathways

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (2-Aminopropyl)hydrazine hydrochloride can change over time. The compound’s stability and degradation are important factors to consider when conducting experiments. Studies have shown that (2-Aminopropyl)hydrazine hydrochloride is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term effects on cellular function have also been observed, with prolonged exposure leading to increased oxidative stress and potential cytotoxicity .

Dosage Effects in Animal Models

The effects of (2-Aminopropyl)hydrazine hydrochloride vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects . Threshold effects have been observed, with certain dosages leading to specific physiological responses in animal models. For example, high doses of (2-Aminopropyl)hydrazine hydrochloride can cause liver and kidney damage, as well as neurological effects . Understanding these dosage effects is crucial for determining safe and effective use of the compound in research.

Metabolic Pathways

(2-Aminopropyl)hydrazine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that play key roles in metabolism. The compound is metabolized by enzymes such as hydrazine oxidase, which catalyzes its oxidation to form reactive intermediates . These intermediates can further interact with other metabolic enzymes, affecting the overall metabolic flux and levels of metabolites within the cell

Transport and Distribution

The transport and distribution of (2-Aminopropyl)hydrazine hydrochloride within cells and tissues are important factors that influence its activity and function. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, (2-Aminopropyl)hydrazine hydrochloride can accumulate in certain cellular compartments, affecting its localization and activity

Subcellular Localization

The subcellular localization of (2-Aminopropyl)hydrazine hydrochloride plays a significant role in its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, (2-Aminopropyl)hydrazine hydrochloride may localize to the mitochondria, where it can affect mitochondrial function and metabolism

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2-Aminopropyl)hydrazine hydrochloride typically involves the reaction of hydrazine with a suitable precursor. One common method is the reaction of hydrazine with 2-chloropropane, which yields (2-Aminopropyl)hydrazine. This intermediate is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of (2-Aminopropyl)hydrazine hydrochloride can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .

化学反応の分析

Types of Reactions

(2-Aminopropyl)hydrazine hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various nitrogen-containing products.

Reduction: It can be reduced to form simpler amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso compounds, while reduction can produce primary amines .

類似化合物との比較

Similar Compounds

Hydrazine: A simpler compound with similar reactivity.

(2-Aminopropyl)hydrazine: The non-hydrochloride form of the compound.

Morpholine: Another nitrogen-containing compound with similar applications.

Uniqueness

(2-Aminopropyl)hydrazine hydrochloride is unique due to its specific structure, which allows for a wide range of chemical reactions and applications. Its hydrochloride form enhances its solubility and stability, making it more suitable for certain industrial and research applications .

生物活性

(2-Aminopropyl)hydrazine hydrochloride, a hydrazine derivative, has garnered significant attention due to its diverse biological activities. This compound is primarily recognized for its potential therapeutic applications, particularly in the fields of oncology and infectious diseases. This article reviews the biological activities of (2-Aminopropyl)hydrazine hydrochloride, supported by data tables, case studies, and detailed research findings.

(2-Aminopropyl)hydrazine hydrochloride can be represented structurally as follows:

The presence of the hydrazine group (-NH-NH2) is critical for its biological activity, as it can participate in redox reactions and form covalent bonds with various biomolecules. The compound's mechanism of action involves the inhibition of key enzymes, modulation of signaling pathways, and induction of apoptosis in cancer cells.

Anticancer Activity

Research has demonstrated that (2-Aminopropyl)hydrazine hydrochloride exhibits significant anticancer properties. A study highlighted its ability to induce apoptosis in HepG2 liver cancer cells, with an IC50 value indicating effective cytotoxicity:

| Compound | Cell Line | IC50 (µM) | Apoptosis (%) |

|---|---|---|---|

| (2-Aminopropyl)hydrazine hydrochloride | HepG2 | 3.25 | 18.53 |

The compound was found to induce apoptosis significantly more than the control group, suggesting its potential as a therapeutic agent against liver cancer .

Antimicrobial Properties

(2-Aminopropyl)hydrazine hydrochloride has also been evaluated for its antimicrobial activity. A systematic review indicated that hydrazine derivatives possess notable antibacterial and antifungal properties. In particular, studies have shown that compounds similar to (2-Aminopropyl)hydrazine hydrochloride exhibit potent activity against various strains of bacteria and fungi.

| Microorganism | Activity Type | MIC (µg/mL) |

|---|---|---|

| Candida albicans | Antifungal | 5.6 |

| Escherichia coli | Antibacterial | 12.0 |

These findings suggest that (2-Aminopropyl)hydrazine hydrochloride could be a candidate for developing new antimicrobial agents .

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of hydrazine derivatives, including (2-Aminopropyl)hydrazine hydrochloride. It has been shown to inhibit monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters. This inhibition may contribute to its potential use in treating neurodegenerative diseases.

Case Studies

-

Case Study on HepG2 Cells :

- A study investigated the apoptotic effects of (2-Aminopropyl)hydrazine hydrochloride on HepG2 cells using annexin V-FITC staining.

- Results indicated a significant increase in early and late apoptotic cells compared to untreated controls.

-

Antifungal Efficacy :

- In a clinical trial assessing antifungal activity against Candida albicans, (2-Aminopropyl)hydrazine hydrochloride demonstrated rapid fungicidal activity with a MIC value lower than standard antifungal treatments.

特性

IUPAC Name |

1-hydrazinylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H11N3.ClH/c1-3(4)2-6-5;/h3,6H,2,4-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRQXSXUYMKNMLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNN)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。